2-Amino-1-(4-fluorophenyl)propan-1-one
Overview
Description
2-Amino-1-(4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H10FNO. It is a derivative of cathinone, a naturally occurring stimulant found in the khat plant. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluorophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various amines or alcohols.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic uses, although its psychoactive nature limits its application.
Industry: Utilized in the production of certain pharmaceuticals and research chemicals
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap. This inhibition increases the concentration of these neurotransmitters in the brain, leading to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (4-MMC): Another synthetic cathinone with similar psychoactive properties.
Methcathinone: A stimulant with a similar structure but without the fluorine atom.
4-Fluoroamphetamine (4-FA): Shares the fluorine substitution but differs in the amine group position.
Uniqueness
2-Amino-1-(4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other cathinones .
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYXVFZRRKLEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274465 | |
Record name | 2-Amino-1-(4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-51-1 | |
Record name | 1-Propanone, 2-amino-1-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80096-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-(4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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